N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide
Description
N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a cyclohexyloxypropyl group and a thiazinane ring
Properties
IUPAC Name |
N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c17-14(16-8-11-21(18,19)12-9-16)15-7-4-10-20-13-5-2-1-3-6-13/h13H,1-12H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXYJPMSXILMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC(=O)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an appropriate halogenated compound.
Introduction of the Cyclohexyloxypropyl Group: The cyclohexyloxypropyl group is introduced via an etherification reaction, where a cyclohexanol derivative reacts with a propyl halide under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the thiazinane ring reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexyloxypropyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The thiazinane ring contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclohexyloxypropyl)-2-oxo-1H-quinoline-3-carboxamide
- N-(3-cyclohexyloxypropyl)-6-oxo-1H-pyridine-3-carboxamide
- N-(3-cyclohexyloxypropyl)-1-methylpyrrole-2-carboxamide
Uniqueness
N-(3-cyclohexyloxypropyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide stands out due to its unique combination of a thiazinane ring and a cyclohexyloxypropyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its stability, reactivity, and lipophilicity differentiate it from other similar compounds, enhancing its potential in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
